molecular formula C11H11NO3S B8644406 Methyl 5-(2-cyanobutanoyl)thiophene-2-carboxylate CAS No. 921596-51-2

Methyl 5-(2-cyanobutanoyl)thiophene-2-carboxylate

Cat. No. B8644406
Key on ui cas rn: 921596-51-2
M. Wt: 237.28 g/mol
InChI Key: ROCUFLWBFOOJGC-UHFFFAOYSA-N
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Patent
US07968542B2

Procedure details

Methyl 5-(2-cyanobutyryl)thiophene-2-carboxylate (213 mg, 0.90 mmol) in methanol was stirred with 0.1 M potassium hydroxide in methanol (9.0 mL, 0.90 mmol) at room temperature for 10 minutes and then with hydrazine monohydrate (225 mg, 4.50 mg) at 80° C. for 6 hours. After addition of saturated aqueous sodium chloride, the reaction solution was extracted with ethyl acetate, dried over anhydrous magnesium sulfate and concentrated to give the crude desired product.
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([CH2:15][CH3:16])[C:4]([C:6]1[S:10][C:9]([C:11](OC)=[O:12])=[CH:8][CH:7]=1)=[O:5])#[N:2].[OH-].[K+].O.[NH2:20][NH2:21].[Cl-].[Na+]>CO>[C:1]([CH:3]([CH2:15][CH3:16])[C:4]([C:6]1[S:10][C:9]([C:11]([NH:20][NH2:21])=[O:12])=[CH:8][CH:7]=1)=[O:5])#[N:2] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
213 mg
Type
reactant
Smiles
C(#N)C(C(=O)C1=CC=C(S1)C(=O)OC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
9 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
225 mg
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)C1=CC=C(S1)C(=O)NN)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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